molecular formula C4H3BrF3N3 B1450291 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1609402-81-4

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B1450291
CAS No.: 1609402-81-4
M. Wt: 229.99 g/mol
InChI Key: YVENSHIRMMCLRU-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts like palladium or copper may be used, along with appropriate ligands and solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.

    Oxidation and Reduction Products: These reactions can yield various oxidized or reduced triazole derivatives.

    Cyclization Products: More complex heterocyclic compounds can be formed, which may have enhanced biological or chemical properties.

Scientific Research Applications

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.

    Biological Research: The compound can be used as a probe or ligand in biochemical studies to investigate enzyme functions and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
  • 3-Bromo-1-methyl-5-(trifluoromethyl)imidazole

Uniqueness

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold in drug design and other applications. Compared to similar compounds, it may offer better pharmacokinetic properties and binding affinities, making it a preferred choice in certain research and industrial contexts.

Properties

IUPAC Name

3-bromo-1-methyl-5-(trifluoromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF3N3/c1-11-2(4(6,7)8)9-3(5)10-11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVENSHIRMMCLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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